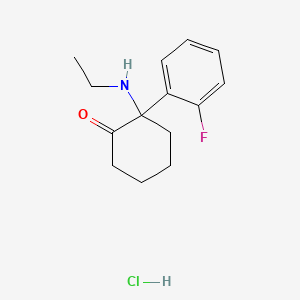

2-fluoro-2-oxo PCE (hydrochloride)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-fluoro-2-oxo PCE (hydrochloride): is a synthetic compound categorized as an arylcyclohexylamine. It is primarily used as an analytical reference standard in research and forensic applications . This compound is known for its dissociative effects and is structurally related to ketamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-2-oxo PCE (hydrochloride) involves multiple steps. One common method starts with the preparation of 2-fluorobenzonitrile, which is then subjected to a series of reactions to introduce the cyclohexanone and ethylamino groups. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .

Industrial Production Methods: Industrial production methods for 2-fluoro-2-oxo PCE (hydrochloride) are not widely documented due to its primary use in research. the synthesis typically involves standard organic synthesis techniques, including nucleophilic substitution and reduction reactions, under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-fluoro-2-oxo PCE (hydrochloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted arylcyclohexylamines.

Scientific Research Applications

2-fluoro-2-oxo PCE (hydrochloride) has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and chromatography.

Biology: Studied for its effects on the central nervous system due to its structural similarity to ketamine.

Medicine: Investigated for potential therapeutic uses, including antidepressant effects.

Industry: Utilized in forensic toxicology to identify and quantify new psychoactive substances

Mechanism of Action

The mechanism of action of 2-fluoro-2-oxo PCE (hydrochloride) involves its interaction with the N-methyl-D-aspartate (NMDA) receptors in the brain. By blocking these receptors, the compound induces dissociative effects similar to those of ketamine. This interaction disrupts the normal transmission of excitatory signals, leading to altered perception and cognition .

Comparison with Similar Compounds

Ketamine: A well-known dissociative anesthetic with similar effects but different chemical structure.

2-fluorodeschloroketamine: Another ketamine analogue with a fluorine atom replacing the chlorine atom in ketamine.

Fluorexetamine: A designer drug with dissociative effects, structurally related to 2-fluoro-2-oxo PCE (hydrochloride)

Uniqueness: 2-fluoro-2-oxo PCE (hydrochloride) is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its fluorine atom enhances its lipophilicity and metabolic stability compared to other similar compounds .

Biological Activity

2-Fluoro-2-oxo PCE (hydrochloride), also known as 2F-2oxo-PCE, is a novel synthetic compound that has garnered attention due to its structural resemblance to ketamine and its psychoactive properties. This compound is a positional isomer of fluorexetamine (FXE) and has been identified in various drug-related contexts, raising concerns about its biological activity and potential health risks.

- Chemical Formula : C14H19ClFNO

- CAS Number : 168323041

- Molecular Weight : 273.77 g/mol

Pharmacokinetics

Limited pharmacokinetic data suggest that 2-fluoro-2-oxo PCE undergoes extensive hepatic biotransformation. Initial studies indicate:

- Metabolism : Predominantly via N-dealkylation and oxidation.

- Half-Life : Estimated in vitro half-life after exposure to human liver microsomes is approximately 69.1 minutes.

- Clearance Rate : Intrinsic clearance rate estimated at 9.2 ml/min per kg .

Toxicological Profile

The toxicological implications of 2-fluoro-2-oxo PCE are not fully understood due to the novelty of the compound; however, reports indicate associations with intoxication and fatalities:

- Case Studies : Over 60 cases of confirmed exposure have been documented, often in conjunction with other substances such as opioids and benzodiazepines. Notably, five postmortem cases linked to this compound involved individuals aged between 20 and 40 years .

| Case Study | Description |

|---|---|

| Case 1 | Impaired driving incident with detected levels of 2F-2oxo-PCE. |

| Case 2 | Postmortem analysis revealing high concentrations in combination with fentanyl. |

| Case 3 | Overdose case involving multiple substances including xylazine. |

Clinical Observations and Reports

Recent analyses from forensic laboratories highlight the emergence of 2-fluoro-2-oxo PCE in drug markets across North America:

Properties

Molecular Formula |

C14H19ClFNO |

|---|---|

Molecular Weight |

271.76 g/mol |

IUPAC Name |

2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one;hydrochloride |

InChI |

InChI=1S/C14H18FNO.ClH/c1-2-16-14(10-6-5-9-13(14)17)11-7-3-4-8-12(11)15;/h3-4,7-8,16H,2,5-6,9-10H2,1H3;1H |

InChI Key |

CAQVRTRJSIFTRP-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CC=C2F.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.